4-Methylbenzamide
CAS No.: 619-55-6
Cat. No.: VC21347532
Molecular Formula: C8H9NO
Molecular Weight: 135.16 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 619-55-6 |
---|---|
Molecular Formula | C8H9NO |
Molecular Weight | 135.16 g/mol |
IUPAC Name | 4-methylbenzamide |
Standard InChI | InChI=1S/C8H9NO/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H2,9,10) |
Standard InChI Key | UHBGYFCCKRAEHA-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C(=O)N |
Canonical SMILES | CC1=CC=C(C=C1)C(=O)N |
Appearance | White Crystalline Powder or Needles |
Melting Point | 159-162 °C |
Chemical Structure and Identification
4-Methylbenzamide is characterized by its distinctive chemical structure consisting of a benzene ring substituted with a methyl group at the para position relative to an amide functional group. This arrangement contributes to its unique chemical behavior and applications.
Basic Identification Data
The compound's structural configuration provides it with distinct chemical properties that make it valuable in various applications. The amide group (-CONH₂) provides hydrogen bonding capability while the methyl group contributes hydrophobic character to the molecule.
Structural Characteristics
4-Methylbenzamide belongs to the benzamide family, characterized by the presence of an amide group directly attached to a benzene ring. This structure is similar to benzamide but with a methyl substituent at the para position, which modifies its reactivity and physical properties compared to the unsubstituted parent compound. The presence of the electron-donating methyl group affects the electron distribution across the molecule, influencing its reactivity in various chemical transformations.
Physical and Chemical Properties
The physical and chemical properties of 4-methylbenzamide are crucial for understanding its behavior in different environments and applications.
Physical Properties
The relatively high melting point of 4-methylbenzamide indicates significant intermolecular forces, likely due to hydrogen bonding between the amide groups of adjacent molecules. This property makes it a suitable candidate for use as a calibration standard in thermal analysis instrumentation .
Spectroscopic Data
Spectroscopic data provides valuable insights into the structural characteristics and purity of 4-methylbenzamide.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (400 MHz, CDCl₃):
δ = 7.99 (b, 1H), 7.76 (d, 2H, J = 6.8 Hz), 7.39-7.36 (m, 2H, J = 6.8 Hz), 6.02 (b, 2H), 2.09 (s, 3H) ppm
¹³C NMR (400 MHz, CDCl₃):
δ = 169.35, 142.54, 130.53, 129.25, 127.51, 21.48 ppm
Mass Spectrometry Data
Mass spectrum analysis shows a molecular ion peak (M⁺) at m/z = 135, confirming the molecular weight of the compound . This spectroscopic fingerprint is valuable for analytical identification and purity assessment.
Synthesis Methods
Various synthetic routes have been established for the preparation of 4-methylbenzamide, each with specific advantages depending on the starting materials and desired scale of production.
From 4-Methylbenzoic Acid
One common method involves the reaction of 4-methylbenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. This reaction typically proceeds under reflux conditions, and the product is purified by recrystallization. The reaction follows the general mechanism:
4-Methylbenzoic acid + NH₃ → 4-Methylbenzamide + H₂O
This method is particularly suitable for laboratory-scale synthesis due to its relatively straightforward procedure and readily available starting materials.
From 4-Methylbenzonitrile (Hydration)
Another significant synthetic route involves the hydration of 4-methylbenzonitrile, which can be accomplished through various conditions:
4-Methylbenzonitrile + H₂O → 4-Methylbenzamide
Gas chromatography analysis of this reaction shows the formation of 4-methylbenzamide with a retention time of 9.88 minutes . This method is particularly valuable for industrial applications due to its atom economy and potential for high yields.
Industrial Production Methods
In industrial settings, 4-methylbenzamide is often produced through the catalytic hydrogenation of 4-methylbenzonitrile. This process involves the use of a metal catalyst such as palladium on carbon under high pressure and temperature conditions. The resulting amide is then purified through distillation or crystallization techniques.
This method is preferred for large-scale production due to its efficiency and economic advantages when optimized for industrial processes.
Chemical Reactivity
4-Methylbenzamide exhibits diverse chemical reactivity, making it valuable in synthetic organic chemistry.
Oxidation Reactions
The methyl group of 4-methylbenzamide can be oxidized to produce 4-methylbenzoic acid using oxidizing agents like potassium permanganate in alkaline medium. This transformation is particularly useful for the synthesis of carboxylic acid derivatives.
Reduction Reactions
Reduction of 4-methylbenzamide using strong reducing agents such as lithium aluminum hydride in anhydrous ether can yield 4-methylbenzylamine. This reaction involves the reduction of the amide group to an amine, which is a useful transformation in the synthesis of bioactive compounds.
Hydrogen Bonding and Crystal Structure
An interesting aspect of 4-methylbenzamide's reactivity is its hydrogen bonding capability. In crystal structures, intermolecular N—H⋯O hydrogen bonds link the molecules into infinite chains, as observed in similar compounds like N-(2,6-dimethylphenyl)-4-methylbenzamide. This structural feature influences its physical properties and crystal packing arrangements .
Applications and Uses
4-Methylbenzamide finds applications across various industries due to its unique chemical properties.
In Organic Synthesis
4-Methylbenzamide serves as a valuable building block in organic synthesis, particularly in the preparation of more complex amide derivatives. It is used in the synthesis of p-toloyl isocyanate, which is an important intermediate in the production of polyurethanes and other polymeric materials .
In Analytical Chemistry
The compound is used as a calibration substance for Mettler-Toledo melting point instruments due to its well-defined melting point and high purity. This application highlights its importance in analytical chemistry for instrument calibration and standardization procedures .
In Pharmaceutical Research
4-Methylbenzamide and its derivatives are studied for potential pharmaceutical applications. The amide functional group is a common feature in many bioactive molecules, making 4-methylbenzamide a useful scaffold for medicinal chemistry research.
In Materials Science
Research indicates that 4-methylbenzamide has applications in the preparation of high-efficiency nitriding reagents, which are important in surface treatment processes for metals to improve hardness and wear resistance .
Comparative Analysis with Related Compounds
Understanding the properties of 4-methylbenzamide in relation to similar compounds provides valuable context for its applications and behavior.
Compound | Molecular Formula | Molecular Weight | Melting Point | Key Difference |
---|---|---|---|---|
4-Methylbenzamide | C₈H₉NO | 135.16 g/mol | 159-162°C | Base compound |
Benzamide | C₇H₇NO | 121.14 g/mol | 127-130°C | Lacks methyl group |
4-Methoxy-N-methylbenzamide | C₉H₁₁NO₂ | 165.19 g/mol | - | Contains methoxy and N-methyl groups |
N-Ethyl-4-methylbenzamide | C₁₀H₁₃NO | 163.22 g/mol | - | Contains N-ethyl substitution |
N-Isopropyl-4-methylbenzamide | C₁₁H₁₅NO | 177.24 g/mol | - | Contains N-isopropyl substitution |
This comparison reveals how structural modifications affect physical properties and potential applications. The presence of different substituents on the benzene ring or the nitrogen atom of the amide group significantly influences the compound's behavior and reactivity patterns .
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